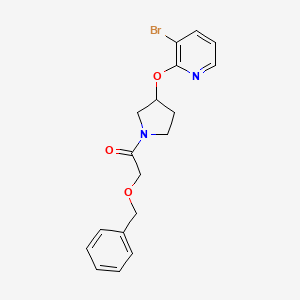

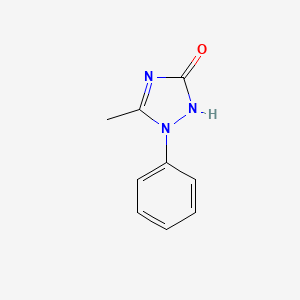

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one, also known as MPT, is a heterocyclic compound that has been a subject of interest in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPT has been widely studied due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

- Phenyltriazolinones, including 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE, are essential herbicides. They inhibit the Protox enzyme, leading to the accumulation of protoporphyrin IX (Proto IX). This accumulation disrupts the formation of singlet oxygen, which is responsible for membrane peroxidation in plants. These herbicides are environmentally benign and effective against broadleaf and grass weeds .

- 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE can serve as a dehydrogenating agent in the synthesis of annulated dihydropyridazines. It participates in an inverse [4+2] cycloaddition reaction with cyclic alkenes and 1,2,4,5-tetrazines .

- The compound forms stable adducts with triazolinedione, which can trap unstable cyclohexadiene compounds. This property has applications in protecting the cyclohexadiene fragment in natural compounds, such as vitamin D .

- 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is a versatile reagent with remarkable reactivity toward various unsaturated hydrocarbons. Its chemical reactions remain an active area of exploration .

- Although not extensively studied, triazolinone derivatives have shown interesting biological properties. Some related compounds exhibit human neurokinin-1 receptor antagonist and angiotensin AII receptor antagonist activities .

Herbicides Targeting Protoporphyrinogen Oxidase (Protox)

Dehydrogenating Agent for Synthesizing Dihydropyridazines

Protection of Cyclohexadiene Fragments in Natural Compounds

Versatile Reagent for Chemical Science

Potential Medicinal Properties

Mechanism of Action

Target of Action

The primary target of the compound 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .

Mode of Action

5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its activity . This inhibition causes the accumulation of protoporphyrin IX, which is involved in the light-dependent formation of singlet oxygen responsible for membrane peroxidation .

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase by 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrin IX leads to the production of singlet oxygen, which can cause oxidative damage to cellular components .

Result of Action

The molecular and cellular effects of 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE’s action primarily involve the disruption of heme and chlorophyll biosynthesis . This disruption can lead to oxidative damage due to the production of singlet oxygen .

properties

IUPAC Name |

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRMCMFWQKFJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)